molecular formula C16H12BrN5O3 B2705505 2-(4-bromophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2H-1,2,3,4-tetrazole-5-carboxamide CAS No. 1396883-24-1

2-(4-bromophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2H-1,2,3,4-tetrazole-5-carboxamide

Cat. No.: B2705505
CAS No.: 1396883-24-1
M. Wt: 402.208
InChI Key: FZOPWHGFBHOFPD-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2H-1,2,3,4-tetrazole-5-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound contains a bromophenyl group, a dihydrobenzo[b][1,4]dioxin moiety, and a tetrazole ring, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2H-1,2,3,4-tetrazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common route includes the alkylation of phenolic hydroxyl groups, followed by azidation of carboxylic acids, Curtius rearrangement, hydrolysis, and salification . The choice of solvents and reaction temperatures is crucial to minimize side reactions and maximize yield.

Industrial Production Methods

For large-scale production, the synthesis route is optimized to ensure high purity and yield. This involves selecting appropriate solvents, catalysts, and reaction conditions that are scalable and cost-effective. The process is designed to minimize waste and ensure environmental compliance.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2H-1,2,3,4-tetrazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, providing a pathway for further functionalization.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2-(4-bromophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2H-1,2,3,4-tetrazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2H-1,2,3,4-tetrazole-5-carboxamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(naphthalen-1-yl)-1H-phenanthro[9,10-d]imidazole
  • 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(1-methoxynaphthalen-4-yl)-1H-phenanthro[9,10-d]imidazole
  • 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(pyren-10-yl)-1H-phenanthro[9,10-d]imidazole

Uniqueness

Compared to these similar compounds, 2-(4-bromophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2H-1,2,3,4-tetrazole-5-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-(4-bromophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrN5O3/c17-10-1-4-12(5-2-10)22-20-15(19-21-22)16(23)18-11-3-6-13-14(9-11)25-8-7-24-13/h1-6,9H,7-8H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZOPWHGFBHOFPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=NN(N=N3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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